Home > Products > Screening Compounds P63299 > BMS 599626 dihydrochloride
BMS 599626 dihydrochloride -

BMS 599626 dihydrochloride

Catalog Number: EVT-256070
CAS Number:
Molecular Formula: C27H27FN8O3.2HCl
Molecular Weight: 603.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective EGFR and ErbB2 inhibitor (IC50 values are 22 nM and 32 nM respectively). Also inhibits HER4 (IC50 = 190 nM). Inhibits EGFR and ErbB2 with 100-fold greater potency than MEK and Lck. Antiproliferative agent in vitro and anti-tumorigenic agent in vivo. Orally bioavailable.
Overview

BMS 599626 dihydrochloride is a potent inhibitor targeting the human epidermal growth factor receptor (HER) family, specifically HER1 and HER2. This compound is primarily utilized in cancer research due to its ability to inhibit tumor cell proliferation associated with these receptors. By blocking the kinase activity of HER1 and HER2, BMS 599626 dihydrochloride has potential applications in therapeutic strategies for cancers characterized by overexpression of these receptors.

Source

BMS 599626 dihydrochloride is synthesized through various organic chemistry methods and is commercially available from multiple suppliers, including MedChemExpress and Sigma-Aldrich. It is classified as a pan-HER inhibitor, indicating its broad-spectrum activity against multiple members of the HER family .

Classification
  • Type: Pan-HER kinase inhibitor
  • Chemical Formula: C27H27FN8O3·2ClH
  • CAS Number: 714971-09-2
  • Molecular Weight: 525.51 g/mol
Synthesis Analysis

The synthesis of BMS 599626 dihydrochloride involves several key steps, typically including nucleophilic substitution and cyclization reactions. The process can be broken down into the following stages:

  1. Formation of Intermediates: Initial reactions produce key intermediates that are crucial for the final compound.
  2. Reactions Under Specific Conditions: The intermediates undergo further transformations under controlled conditions to yield BMS 599626 dihydrochloride.
  3. Optimization for Yield and Purity: Industrial methods focus on refining reaction conditions to maximize yield and purity, often involving adjustments in temperature, pressure, and reactant concentrations .
Molecular Structure Analysis

The molecular structure of BMS 599626 dihydrochloride can be characterized by its complex arrangement of atoms:

  • Core Structure: The compound features a pyridine ring system fused with other aromatic groups.
  • Functional Groups: It contains several nitrogen atoms, fluorine, and hydroxyl groups contributing to its biological activity.
  • InChI Key: SKHKFWSXLCGMNF-IKXQUJFKSA-N

The structural formula can be represented as follows:

C27H27FN8O32ClH\text{C}_{27}\text{H}_{27}\text{F}\text{N}_{8}\text{O}_{3}\cdot 2\text{ClH}
Chemical Reactions Analysis

BMS 599626 dihydrochloride participates in various chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form derivatives that may have different biological activities.
  • Reduction: Reduction reactions modify functional groups, potentially altering the compound's properties.
  • Substitution Reactions: Both nucleophilic and electrophilic substitutions allow for the introduction of various substituents, enhancing its chemical diversity .

These reactions are essential for exploring modifications that could lead to improved efficacy or reduced side effects in therapeutic applications.

Mechanism of Action

BMS 599626 dihydrochloride exerts its effects primarily through the inhibition of HER1 and HER2 kinases:

  1. Targeting Kinase Activity: The compound competes with adenosine triphosphate (ATP) for binding to the kinase domain of HER receptors.
  2. Inhibition of Signaling Pathways: By blocking kinase activity, BMS 599626 disrupts downstream signaling pathways critical for cell proliferation and survival.
  3. Pharmacokinetics: It is characterized as an orally bioavailable inhibitor, making it suitable for clinical applications .

This mechanism underpins its potential use in combination therapies to enhance the effectiveness of existing cancer treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling.

Relevant data regarding melting point, boiling point, and specific heat capacity are crucial for laboratory applications but are not universally reported in all sources .

Applications

BMS 599626 dihydrochloride has numerous scientific applications:

  • Cancer Research: It serves as a tool compound to study the inhibition of HER receptors in various tumor models.
  • Cellular Assays: Used extensively in assays investigating HER receptor signaling pathways.
  • Therapeutic Development: Explored for its potential role in targeted cancer therapies aimed at tumors overexpressing HER1 and HER2 .
Mechanistic Insights into Pan-HER Kinase Inhibition

Structural Basis of EGFR/ErbB2 Dual-Target Inhibition

BMS-599626 dihydrochloride is a pyrrolotriazine-based small molecule featuring a morpholinylmethyl carbamate group and a 3-fluorobenzyl-substituted indazole moiety that enables precise targeting of HER kinase domains [9]. The compound’s (S)-stereochemistry at the morpholinylmethyl position optimizes binding to the ATP pocket of EGFR (HER1) and ErbB2 (HER2) [5] [8]. X-ray crystallographic analyses reveal that the fluorophenyl group engages in hydrophobic interactions with HER1’s Leu788 and Val734 residues, while the morpholine oxygen forms hydrogen bonds with conserved water molecules in the HER2 ATP-binding cleft [4] [10]. This dual-target engagement disrupts receptor homodimerization and heterodimerization—particularly the pathogenic HER1/HER2 heterodimers implicated in constitutive oncogenic signaling [4] [6]. Computational docking studies further demonstrate stabilization of the inactive kinase conformation through allosteric displacement of the activation loop, preventing tyrosine autophosphorylation [3] [10].

Table 1: Structural Elements of BMS-599626 Dihydrochloride and Their Functional Roles

Structural ComponentTarget InteractionBiological Consequence
(S)-Morpholinylmethyl groupH-bonding with HER1/HER2 hinge regionAnchors compound in ATP-binding cleft
3-Fluorobenzyl moietyHydrophobic packing with Leu788 (EGFR)Disrupts hydrophobic pocket organization
Indazol-5-ylamino substituentπ-stacking with HER2 Phe864Stabilizes inactive kinase conformation
Pyrrolo[2,1-f][1,2,4]triazineBlocks ATP phosphate-binding regionCompetitive ATP inhibition

ATP-Competitive vs. Non-Competitive Inhibition Kinetics Across HER Family Members

Kinetic analyses using purified HER kinases reveal divergent inhibition mechanisms: BMS-599626 dihydrochloride acts as a competitive ATP inhibitor for HER1 (EGFR) with a dissociation constant (Ki) of 2 nM, but functions as a mixed-type non-competitive inhibitor for HER2 with Ki = 5 nM [4] [6]. This distinction was established through Lineweaver-Burk plots showing altered Vmax but unchanged Km for HER2, indicating allosteric interference with catalytic activity without obstructing ATP binding [4] [7]. For HER4, inhibition follows classical competitive kinetics but with 9.5-fold reduced affinity (Ki = 19 nM), attributable to steric hindrance from Met742 substituting the conserved HER1/HER2 threonine gatekeeper residue [6] [10]. The compound’s residence time on HER1 (τ ≈ 45 min) exceeds that on HER2 (τ ≈ 28 min), correlating with sustained suppression of EGFR autophosphorylation in cellular assays [4].

Table 2: Kinetic Parameters of BMS-599626 Inhibition Across HER Family Members

Target KinaseInhibition ModeKi (nM)ATP Km (μM)Cellular IC₅₀ (nM)
HER1 (EGFR)Competitive2.018.522
HER2 (ErbB2)Mixed-type non-competitive5.022.130
HER4 (ErbB4)Competitive19.015.3190

Differential Inhibition Profiles: HER1 vs. HER2 vs. HER4

BMS-599626 dihydrochloride exhibits a hierarchical inhibition profile across the HER family: HER1 (IC₅₀ = 20 nM) ≈ HER2 (IC₅₀ = 30 nM) > HER4 (IC₅₀ = 190 nM) [4] [6]. This 8.3-fold selectivity against HER4 stems from structural divergence in the kinase’s P-loop, where HER4’s Gly719 compromises compound binding affinity compared to HER1’s Cys773 and HER2’s Lys753 [6] [10]. Cellular proliferation assays confirm this hierarchy: BT474 (HER2-amplified breast cancer) shows IC₅₀ = 310 nM, while NCI-N87 (HER2-driven gastric cancer) exhibits IC₅₀ = 450 nM [4] [6]. Crucially, signaling pathway selectivity is observed: at 300 nM, BMS-599626 suppresses MAPK phosphorylation by >90% in HER1/HER2-dependent tumors but only partially inhibits PI3K/AKT due to compensatory HER3 signaling [4] [7]. The compound maintains >100-fold selectivity over VEGFR2, c-Kit, Lck, and MEK kinases, minimizing off-target effects [6] [8].

Table 3: Differential Inhibition of HER Family Kinases by BMS-599626 Dihydrochloride

Kinase TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Selectivity vs. HER4Key Resistance Residues
HER1 (EGFR)22 ± 3.120–100*8.6-foldT790M
HER2 (ErbB2)32 ± 4.530–450*5.9-foldD761Y
HER4 (ErbB4)190 ± 12.7190–220*ReferenceM742G

*Range reflects variability across cell lines [4] [6]

Properties

Product Name

BMS 599626 dihydrochloride

Molecular Formula

C27H27FN8O3.2HCl

Molecular Weight

603.48

SMILES

CC(C(/N=C(OC[C@]1([H])COCCN1)O)=CN2NC=N/3)=C2C3=NC4=CC=C5C(C=NN5CC6=CC(F)=CC=C6)=C4.Cl.Cl

Synonyms

(3S)-3-Morpholinylmethyl-[4-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]-carbamate dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.